5-(5-Bezyloxy-2-bromophenyl)-1,3-oxazole
Description
Overview of 1,3-Oxazole Heterocycles in Contemporary Organic and Medicinal Chemistry Research
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.comsemanticscholar.org This scaffold is of immense interest in modern organic and medicinal chemistry. semanticscholar.org Oxazoles are a fundamental structural motif found in a wide array of biologically active natural products, particularly those derived from marine organisms and bacteria. researchgate.netnih.gov The inherent chemical properties of the oxazole (B20620) ring, which is planar with all atoms being sp2 hybridized, allow it to engage with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of pharmacological activities. tandfonline.comsemanticscholar.org
Consequently, oxazole derivatives have been developed as therapeutic agents and are investigated for numerous applications, including as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. thepharmajournal.com The versatility of the oxazole core makes it a privileged structure in drug discovery and a valuable building block in the synthesis of complex molecules. tandfonline.comthepharmajournal.com The development of numerous synthetic methods to create substituted oxazoles continues to fuel innovation in this field. organic-chemistry.org
The Strategic Role of Aromatic and Alkoxy Substituents in Modulating Oxazole Scaffold Properties
The biological activity and chemical utility of an oxazole scaffold are profoundly influenced by its substitution pattern. thepharmajournal.com The specific substituents on the 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole molecule—a 2-bromophenyl group and a 5-benzyloxy group—are strategically significant for modulating its properties.
The 5-benzyloxy group, an alkoxy substituent, also plays a key part. The benzyl (B1604629) group is often employed as a protecting group for a phenol (B47542), which can be readily removed under various conditions to reveal a reactive hydroxyl group for further functionalization. The benzyloxy group itself increases the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially influencing how the molecule docks with a receptor or enzyme active site. wikipedia.org
Contextualizing 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole within Emerging Research Series and Compound Libraries
The compound 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole is not widely documented in peer-reviewed studies as a final product with established biological activity. Instead, its structure strongly suggests its role as a synthetic intermediate or a building block within research-focused compound libraries. Chemical suppliers that serve the drug discovery and life science industries often synthesize and list such multi-functionalized heterocyclic compounds. These molecules are created to provide researchers with versatile starting points for developing novel chemical entities.
The synthesis of 5-substituted oxazoles is well-established, with methods like the Van Leusen oxazole synthesis being particularly effective for reacting aldehydes with tosylmethyl isocyanide (TosMIC) to generate the oxazole ring. nih.govgoogle.com This allows for the efficient production of diverse oxazole cores. The presence of both a site for cross-coupling (the bromo group) and a protected functional group (the benzyloxy group) makes 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole an ideal scaffold for combinatorial chemistry, where a large number of derivatives can be rapidly synthesized from a common core for high-throughput screening.
Research Objectives and Scope for In-depth Investigation of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole
Given its chemical structure, an in-depth investigation of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole would logically be centered on its utility as a synthetic building block and a scaffold for new drug candidates. The primary research objectives would include:
Exploitation as a Synthetic Intermediate: A key objective would be to explore its reactivity in various palladium-catalyzed cross-coupling reactions. Research would focus on defining the optimal conditions for coupling different aryl, heteroaryl, or alkyl groups at the bromine-substituted position to create a library of novel 2'-substituted phenyl-oxazoles.
Scaffold for Medicinal Chemistry Exploration: A second major objective would be to use the compound as a foundational scaffold for structure-activity relationship (SAR) studies. This would involve synthesizing a series of analogues by modifying both the bromophenyl and benzyloxy moieties and then screening this library against various biological targets, such as protein kinases, proteases, or microbial enzymes, where substituted oxazoles have previously shown activity. thepharmajournal.com
Development of Novel Heterocyclic Systems: The compound could be used to construct more complex, fused heterocyclic systems. For example, intramolecular cyclization reactions could be designed following the modification of the peripheral groups.
The scope of such research would be to generate new chemical diversity around the oxazole core, aiming to identify novel compounds with potent and selective biological activities for further development.
Data Tables
Table 1: Physicochemical Properties of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole
| Property | Value |
| CAS Number | 1426615-77-7 |
| Molecular Formula | C₁₆H₁₂BrNO₂ |
| Molecular Weight | 330.18 g/mol |
| Appearance | Solid (predicted) |
| Boiling Point | ~503.9 °C (predicted) |
| Density | ~1.5 g/cm³ (predicted) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-5-phenylmethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-15-7-6-13(8-14(15)16-9-18-11-20-16)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZANRXMTSIFRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C3=CN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 5 Bezyloxy 2 Bromophenyl 1,3 Oxazole and Analogues
Retrosynthetic Analysis of the 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole Scaffold
A retrosynthetic analysis of the target compound, 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, reveals several potential synthetic pathways by disconnecting the key bonds. The most logical disconnections are within the oxazole (B20620) ring itself or at the C-C bond connecting the phenyl ring to the oxazole.
Disconnection A (C5-Aryl Bond): This approach involves forming the bond between a pre-formed oxazole ring and the brominated phenyl fragment. This could be achieved via a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-oxazole and a suitable 5-benzyloxy-2-bromophenylboronic acid or organostannane derivative.
Disconnection B (Oxazole Ring Formation): This is a more common strategy where the aryl substituent is already attached to one of the precursors for the oxazole ring construction. Two primary pathways emerge from this disconnection:
Pathway B1 (Van Leusen type): This pathway disconnects the oxazole into a C2N1 synthon and a C2 component. Specifically, it points to the reaction between 5-benzyloxy-2-bromobenzaldehyde and a reagent like tosylmethyl isocyanide (TosMIC) . nih.govmdpi.comwikipedia.org This is often a highly efficient method for creating 5-substituted oxazoles. nih.govijpsonline.com
Pathway B2 (Robinson-Gabriel type): This disconnection breaks the oxazole down into a 2-acylamino-ketone precursor. wikipedia.orgsynarchive.com For the target molecule, this would require the synthesis of a complex intermediate, specifically an α-amino ketone acylated with 2-benzyloxy-5-bromobenzoic acid . pharmaguideline.com
The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability. The Van Leusen approach (Pathway B1) often proves more direct, contingent on the successful synthesis of the requisite aldehyde.
Figure 1: Retrosynthetic analysis of the 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole scaffold, highlighting key precursors for Van Leusen and Robinson-Gabriel syntheses.Established and Innovative Approaches to 1,3-Oxazole Ring Formation
The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years, ranging from classical cyclodehydrations to modern metal-catalyzed and green chemistry protocols. ijpsonline.comnih.gov
The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com The reaction is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com
Mechanism: The reaction begins with the protonation of one of the carbonyl oxygen atoms of the 2-acylamino-ketone precursor. This is followed by an intramolecular nucleophilic attack by the other carbonyl oxygen onto the activated carbonyl carbon, forming a five-membered cyclic intermediate known as a hydroxydihydrooxazole. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.
Application to the Target Compound: To synthesize 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole via this method, the required precursor would be N-(2-oxoethyl)-2-(benzyloxy)-5-bromobenzamide . This precursor is synthesized by coupling 2-(benzyloxy)-5-bromobenzoic acid with aminoacetaldehyde diethyl acetal, followed by hydrolysis. The final cyclodehydration step would then yield the target oxazole. While robust, this method can be lengthy and sometimes suffers from harsh reaction conditions that may not be compatible with sensitive functional groups.
Table 1: Key Features of the Robinson-Gabriel Synthesis
| Feature | Description | Reference |
|---|---|---|
| Precursor | 2-Acylamino-ketone | wikipedia.orgsynarchive.com |
| Reagents | Dehydrating agents (H₂SO₄, PPA, POCl₃) | pharmaguideline.com |
| Mechanism | Intramolecular cyclization followed by dehydration | wikipedia.org |
| Scope | Generally used for 2,5-disubstituted or 2,4,5-trisubstituted oxazoles | pharmaguideline.com |
The Van Leusen oxazole synthesis is a highly versatile and widely used one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comwikipedia.org This method is particularly well-suited for the synthesis of the target molecule, starting from 5-benzyloxy-2-bromobenzaldehyde.
Mechanism: The reaction is base-catalyzed, typically using potassium carbonate. wikipedia.org The base first deprotonates the active methylene (B1212753) group of TosMIC, creating a nucleophilic carbanion. wikipedia.orgwikipedia.org This anion then attacks the carbonyl carbon of the aldehyde (5-benzyloxy-2-bromobenzaldehyde). The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen attacks the isocyanide carbon to form an oxazoline (B21484) intermediate. The final step is the base-mediated elimination of p-toluenesulfinic acid (TosH), which results in the aromatization of the ring to form the 5-substituted oxazole. nih.govmdpi.com
Advantages and Innovations: The Van Leusen reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the aldehyde. mdpi.com Innovations include the use of ionic liquids as recyclable solvents and the combination of the Van Leusen reaction with subsequent cross-coupling reactions (like Suzuki or Heck) in a one-pot manner to further functionalize the oxazole product. nih.govwikipedia.org
Table 2: Van Leusen Oxazole Synthesis Overview
| Feature | Description | Reference |
|---|---|---|
| Precursors | Aldehyde and Tosylmethyl isocyanide (TosMIC) | nih.govwikipedia.org |
| Base | K₂CO₃, DBU, or other non-nucleophilic bases | wikipedia.org |
| Key Steps | Nucleophilic addition, intramolecular cyclization, elimination of TosH | mdpi.comwikipedia.org |
| Product | 5-Substituted-1,3-oxazole | nih.gov |
Modern synthetic methods increasingly rely on transition metal catalysis to achieve high efficiency and selectivity. strath.ac.uk For oxazole synthesis, these methods include both cyclization reactions of acyclic precursors and cross-coupling reactions to functionalize a pre-formed oxazole ring. ijpsonline.comorganic-chemistry.org
Catalytic Cyclizations: A common strategy involves the cycloisomerization of propargylic amides. researchgate.net These reactions can be catalyzed by various transition metals, including gold, copper, and palladium, leading to substituted oxazoles under mild conditions. researchgate.net For instance, a palladium-catalyzed reaction between an N-propargylamide and an aryl iodide can produce 2,5-disubstituted oxazoles. organic-chemistry.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating C-C bonds. wikipedia.org To synthesize the target molecule, one could couple a 5-bromooxazole (B1343016) with a (5-(benzyloxy)-2-bromophenyl)boronic acid derivative. However, a more direct approach involves the direct arylation of the oxazole C-H bond. Palladium catalysts with specific phosphine (B1218219) ligands have been developed to achieve regioselective C-5 arylation of oxazoles with aryl bromides, which could be applied to introduce the 5-benzyloxy-2-bromophenyl moiety. organic-chemistry.org
Table 3: Examples of Transition Metal-Catalyzed Oxazole Syntheses
| Reaction Type | Catalyst System | Description | Reference |
|---|---|---|---|
| Cycloisomerization | Gold (Au), Copper (Cu), Palladium (Pd) | Cyclization of propargylic amides to form the oxazole ring. | researchgate.net |
| Direct C-H Arylation | Palladium (Pd) with specific phosphine ligands | Direct coupling of an oxazole with an aryl halide at the C5 position. | organic-chemistry.org |
| Suzuki Coupling | Palladium (Pd) | Coupling of a 5-halo-oxazole with an arylboronic acid. | wikipedia.orgresearchgate.net |
In response to the growing demand for sustainable chemical processes, several green and alternative energy-driven methods for oxazole synthesis have been developed. ijpsonline.comijpsonline.com These approaches aim to reduce the use of hazardous reagents, minimize waste, and lower energy consumption. ijpsonline.com
Photochemical Synthesis: Photochemical reactions offer a mild and efficient way to construct or modify heterocyclic rings. vapourtec.comresearchgate.net One notable method is the photochemical transposition of isoxazoles into their corresponding oxazole isomers in a continuous flow process. organic-chemistry.org Another approach involves the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to yield substituted oxazoles. organic-chemistry.org The interaction of singlet oxygen with oxazoles can also lead to ring cleavage, a reaction influenced by substituents and solvents. nih.gov
Electrochemical Synthesis: Electrochemistry provides an oxidant-free pathway for cyclization reactions. vapourtec.comresearchgate.net Polysubstituted oxazoles can be synthesized from ketones and acetonitrile (B52724) at room temperature via an electrochemical process involving a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to oxazole synthesis. ijpsonline.com This includes the use of microwave irradiation to accelerate reactions and improve yields, often under solvent-free conditions. nih.gov The use of water as a green solvent has been reported for modified Van Leusen reactions. mdpi.com Furthermore, employing reusable catalysts, such as ionic liquids or solid-supported reagents, enhances the sustainability of these synthetic routes. ijpsonline.comijpsonline.com
Specific Strategies for Incorporating the 5-Benzyloxy and 2-Bromophenyl Moieties
The synthesis of the key precursor, 5-benzyloxy-2-bromobenzaldehyde , is critical for several of the most efficient routes to the target molecule, particularly the Van Leusen synthesis. biosynth.comcymitquimica.comsigmaaldrich.com The synthesis typically starts from a more readily available substituted phenol (B47542).
A common route begins with 2-bromo-5-hydroxybenzaldehyde (B121625) . biosynth.com This starting material can be prepared from 5-bromosalicylaldehyde. nih.gov The phenolic hydroxyl group is then protected as a benzyl (B1604629) ether. This is typically achieved through a Williamson ether synthesis, reacting 2-bromo-5-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF. google.com
Alternatively, one can start from 2-bromo-5-hydroxybenzoic acid , protect the hydroxyl group via benzylation to give 2-(benzyloxy)-5-bromobenzoic acid , and then reduce the carboxylic acid to the corresponding aldehyde. chemicalbook.comuni.lu The oxidation of 5-benzyloxy-2-bromobenzyl alcohol, if available, is another viable pathway. The choice of strategy depends on the commercial availability and cost of the starting materials. The presence of the bromine atom ortho to the aldehyde can introduce steric hindrance, potentially affecting the efficiency of subsequent cyclization steps.
Regioselective Halogenation Techniques for Introduction of the Bromophenyl Substituent
Achieving the desired 2-bromo substitution pattern on the phenyl ring, which is also substituted at the 5-position, is a critical step that dictates the viability of the entire synthesis. The challenge lies in directing the bromine atom to the specific ortho-position relative to the point of attachment for the future oxazole ring, and meta to the benzyloxy group.
Direct bromination of a precursor like 1-(benzyloxy)-4-acetylbenzene would likely lead to a mixture of products, with bromination occurring ortho to the activating benzyloxy group. Therefore, more sophisticated strategies are required.
Directed Ortho-Metalation-Bromination: A powerful strategy for achieving regioselectivity is directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), causing deprotonation at a specific adjacent position. For a precursor leading to 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, a suitable directing group (e.g., an amide or a protected hydroxymethyl group) would be positioned to facilitate lithiation at the C-2 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), installs the bromine atom with high regioselectivity. This chemo- and regioselective approach allows for the construction of highly substituted aromatic compounds that are otherwise difficult to access. mdpi.com
Halogenation of Activated Heterocycles: While the target is not a fused N-oxide, methods developed for the regioselective bromination of such systems offer valuable insights. For instance, a mild method for the C2-bromination of fused azine N-oxides uses tosic anhydride (B1165640) as an activator and a tetra-alkylammonium bromide as the nucleophilic bromide source, achieving excellent regioselectivity. nih.gov This principle of activating the substrate towards nucleophilic attack by a halide can be adapted to other heterocyclic or aromatic systems.
Bromination with N-Bromosuccinimide (NBS): The use of NBS is a common and effective method for brominating aromatic rings, particularly those activated by electron-donating groups. The regioselectivity is highly dependent on the reaction conditions, including the solvent and the presence of a catalyst. For quinoline (B57606) derivatives, bromination with NBS in concentrated sulfuric acid has been shown to occur exclusively on the benzenoid ring. researchgate.net For the synthesis of the target compound, starting from a suitably substituted phenol or aniline (B41778) precursor, careful selection of conditions for NBS bromination could provide the desired 2-bromo isomer.
Advanced Etherification Methodologies for Benzyloxy Group Incorporation
The benzyloxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the reaction of a phenoxide ion with a benzyl halide. For the synthesis of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, this would typically involve a precursor such as 3-bromo-4-formylphenol or a related derivative.
Classical Williamson Ether Synthesis: The standard procedure involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile) to form the phenoxide. This is followed by the addition of benzyl bromide or benzyl chloride to form the benzyl ether linkage.
Phase-Transfer Catalysis (PTC): To improve reaction rates and avoid harsh conditions, phase-transfer catalysis is an advanced approach. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the benzyl halide. This often leads to faster reactions, milder conditions, and easier workup.
Microwave-Assisted Etherification: The application of microwave irradiation can dramatically reduce reaction times for ether synthesis from hours to minutes. The rapid heating increases the kinetic energy of the molecules, accelerating the rate of reaction. This technique is particularly valuable for high-throughput synthesis and library generation in research settings. The synthesis of benzyloxy chalcones has been effectively carried out using standard Claisen-Schmidt conditions, which can be accelerated by microwave heating. nih.gov
Optimization of Reaction Conditions and Isolation Procedures for Targeted Synthesis
The formation of the 1,3-oxazole ring is the final key step in the synthesis. Several classical and modern methods exist, with the choice depending on the available precursors. pharmaguideline.com The optimization of these reactions is crucial for maximizing yield and purity. nih.govresearchgate.net
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the target compound, this would require the synthesis of N-(1-(5-(benzyloxy)-2-bromophenyl)-2-oxoethyl)formamide. Optimization would involve screening dehydrating agents (e.g., H₂SO₄, POCl₃), reaction temperatures, and solvents.
Van Leusen Oxazole Synthesis: A versatile one-pot reaction that forms 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.govgoogle.com To synthesize the target compound, the precursor would be 5-(benzyloxy)-2-bromobenzaldehyde. Optimization parameters include the choice of base, solvent (e.g., methanol, DCM), and temperature to maximize the yield of the cycloaddition reaction. nih.govnih.gov
Direct Synthesis from Carboxylic Acids: A recently developed efficient method involves the reaction of a carboxylic acid with an isocyanoacetate or tosylmethyl isocyanide, mediated by a triflylpyridinium reagent. nih.govnih.gov This approach avoids the need to first reduce the acid to an aldehyde. The reaction proceeds through an in-situ generated acylpyridinium salt. nih.gov
The following table summarizes the optimization of a modern oxazole synthesis from a carboxylic acid, demonstrating the systematic approach to improving reaction yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DCM | 25 | 12 | 75 |
| 2 | Cs₂CO₃ | DCM | 25 | 12 | 82 |
| 3 | DIPEA | DCM | 25 | 12 | 91 |
| 4 | DIPEA | CH₃CN | 25 | 8 | 88 |
| 5 | DIPEA | THF | 25 | 10 | 85 |
| 6 | DIPEA | DCM | 40 | 6 | 94 |
Data adapted from studies on oxazole synthesis optimization. nih.gov
Isolation Procedures: Following the reaction, the crude product must be isolated and purified. Standard laboratory techniques include:
Workup: The reaction mixture is typically quenched (e.g., with water or a saturated ammonium chloride solution) and extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
Chromatography: The most common method for purifying compounds like 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole is flash column chromatography on silica (B1680970) gel. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to separate the desired product from unreacted starting materials and byproducts.
Crystallization: If the purified product is a solid, crystallization from a suitable solvent or solvent mixture can be employed to achieve high purity. This involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.
Scalable Synthesis and Process Intensification Considerations for Research Applications
Transitioning a synthetic route from a milligram or discovery scale to a gram scale for more extensive research (e.g., preclinical studies) requires consideration of process intensification. pharmafeatures.compharmasalmanac.com This involves optimizing the process to make it more efficient, safer, and more economical. cetjournal.it
Batch vs. Continuous Flow: While most laboratory syntheses are performed in batch reactors, large-scale production often faces challenges with heat and mass transfer, especially for highly exothermic or fast reactions. pharmasalmanac.comntnu.no Continuous flow chemistry offers a solution by performing reactions in a continuously flowing stream through a tube or microreactor. pharmasalmanac.com This approach offers superior control over reaction parameters, enhanced safety due to the small volume of reactants present at any given time, and often leads to higher yields and purity. pharmasalmanac.comntnu.no
Advantages of Flow Chemistry for Scalability:
Enhanced Safety: Reduces the risks associated with handling large quantities of hazardous reagents or managing exothermic reactions. pharmasalmanac.com
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be run at higher concentrations and temperatures, thus shortening reaction times. ntnu.no
Seamless Scaling: Scaling up production in a flow system often simply means running the reactor for a longer period, rather than redesigning the process for a larger vessel, which is a major advantage over batch processing. pharmasalmanac.com
The successful gram-scale synthesis of oxazole derivatives has been demonstrated, proving the viability of these methods for producing substantial quantities for research purposes. nih.govnih.gov By applying the principles of process intensification, the synthesis of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole can be made more robust and suitable for supplying the quantities needed for advanced research applications. sartorius.com
Chemical Reactivity and Derivatization of 5 5 Bezyloxy 2 Bromophenyl 1,3 Oxazole
Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring
The phenyl ring of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole is substituted with a bromine atom and a 5-oxazolyl group meta to it, which is further functionalized with a benzyloxy group. Electrophilic aromatic substitution (EAS) on this ring is governed by the directing effects of these substituents. msu.edu
Directing Effects : The bromine atom is a deactivating, yet ortho, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The 5-(5-benzyloxyphenyl)-1,3-oxazole substituent is more complex; however, the benzyloxy group is strongly activating and ortho, para-directing. Given the substitution pattern, the positions on the central phenyl ring are C1-(C-oxazole), C2-(Br), C3-(H), C4-(H), C5-(O-benzyl), and C6-(H). The positions available for substitution are C4 and C6 (ortho to the benzyloxy group and meta to the bromine) and C3 (ortho to the bromine and meta to the benzyloxy group).
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃ or RCOCl/AlCl₃). msu.edulumenlearning.com The specific electrophile used in each reaction is generated via catalysts or co-reagents. msu.edu The application of these reactions would lead to the introduction of nitro, halo, sulfonyl, alkyl, or acyl groups onto the phenyl ring, creating a range of functionalized derivatives.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Primary Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-(5-Benzyloxy-2-bromo-4-nitrophenyl)-1,3-oxazole |
| Bromination | Br₂, FeBr₃ | 5-(5-Benzyloxy-2,4-dibromophenyl)-1,3-oxazole |
| Sulfonation | Fuming H₂SO₄ | 4-(4-Benzyloxy-5-(1,3-oxazol-5-yl)phenyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Benzyloxy-2-bromo-5-(1,3-oxazol-5-yl)phenyl)ethan-1-one |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Aryl Bromide Position
The carbon-bromine bond at the C2 position of the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, creating biaryl structures or styrenyl derivatives. nih.govresearchgate.net A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd(dppf)Cl₂, and a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃. nih.govmdpi.com
Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. libretexts.orgnih.gov This transformation is catalyzed by a palladium complex and requires a base. libretexts.org Reacting 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole with various alkenes (e.g., styrene, acrylates) would yield derivatives with vinyl appendages at the C2 position. nih.govbeilstein-journals.org
Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base. libretexts.orgorganic-chemistry.org This is a highly efficient method for synthesizing arylalkynes. This would introduce an alkynyl substituent at the C2 position, a versatile functional group for further transformations. libretexts.orgresearchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(dppf)Cl₂ / K₂CO₃ | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Arylalkyne |
Selective Transformations of the Benzyloxy Moiety
The benzyloxy group serves as a protecting group for the phenol (B47542) functionality. Its removal is a key step in synthesizing hydroxylated derivatives, which can then be used for further functionalization.
The most common method for debenzylation is catalytic hydrogenation. researchgate.net This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is usually clean and proceeds under mild conditions, yielding the corresponding phenol, 4-bromo-3-(1,3-oxazol-5-yl)phenol.
Once deprotected, the resulting hydroxyl group can undergo a variety of reactions:
O-Alkylation : Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to introduce new ether linkages.
O-Acylation : Reaction with acyl chlorides or anhydrides to form ester derivatives.
Conversion to Triflates : Reaction with triflic anhydride (B1165640) to produce an aryl triflate, which can then participate in further cross-coupling reactions.
Reactivity of the 1,3-Oxazole Heterocyclic Ring System
The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, rendering it susceptible to specific types of reactions. wikipedia.org Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the oxygen atom. tandfonline.compharmaguideline.com
The oxazole (B20620) ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comthepharmajournal.com Nucleophilic attack, though also uncommon, can occur, particularly at the C2 position, which is the most electron-deficient. tandfonline.compharmaguideline.com Such attacks often lead to ring-opening rather than simple substitution. pharmaguideline.comacs.org For instance, treatment with strong nucleophiles can cleave the oxazole ring, which may be followed by recyclization to form different heterocyclic systems, such as imidazoles in the presence of ammonia (B1221849) or its equivalents. pharmaguideline.com
Oxazoles can participate as the diene component in Diels-Alder reactions, particularly with electron-deficient dienophiles. wikipedia.orgsemanticscholar.org This reactivity is a consequence of the furan-like character of the oxazole ring. pharmaguideline.com The initial [4+2] cycloaddition forms a bicyclic adduct which is often unstable and undergoes subsequent rearrangement, typically with the loss of a small molecule (like water or an alcohol), to yield a substituted pyridine (B92270). semanticscholar.orgresearchgate.net This provides a powerful method for constructing highly substituted pyridine rings from oxazole precursors. researchgate.net
Synthesis of Complex Analogues and Advanced Intermediates Based on the 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole Scaffold
The diverse reactivity of the 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole scaffold allows for the systematic synthesis of complex molecular architectures. A multi-step synthetic strategy can employ the reactions described in the preceding sections in a controlled sequence.
For example, a synthetic pathway could begin with a Suzuki-Miyaura coupling at the aryl bromide position to install a new aryl substituent. nih.gov Following this, the benzyloxy group could be removed via catalytic hydrogenation to reveal the phenol. researchgate.net This phenol could then be functionalized, for instance, by alkylation to introduce a different ether side chain. Finally, if desired, the oxazole ring itself could be used in a Diels-Alder reaction to construct a pyridine core. This stepwise approach, leveraging the orthogonal reactivity of the different parts of the molecule, enables the creation of a large library of diverse analogues from a single advanced intermediate.
Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation for Oxazole Derivatives
General Principles of SAR Applied to Oxazole-Containing Chemical Entities
The oxazole (B20620) ring is a five-membered heterocyclic motif containing nitrogen and oxygen that is a component of many biologically active natural products and synthetic compounds. derpharmachemica.comresearchgate.netnih.govtaylorandfrancis.com Its versatility and ability to participate in various non-covalent interactions, such as hydrogen bonds and π-π stacking, make it an attractive scaffold in medicinal chemistry. researchgate.netresearchgate.net The substitution pattern on the oxazole ring plays a critical role in determining the biological activities of its derivatives, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic effects. nih.govdeepdyve.com
SAR studies reveal that the nature and position of substituents on the oxazole core are paramount for pharmacological activity. tandfonline.com The oxazole ring itself can significantly enhance the activity of molecules. derpharmachemica.com The hydrogen atoms at positions C2, C5, and C4 of the oxazole ring exhibit decreasing acidity, with the C2 position being the most acidic. taylorandfrancis.com This influences its interaction with biological targets and its potential for chemical modification.
Key principles of SAR for oxazole derivatives include:
Substitution Flexibility : The oxazole ring offers three positions for substitution, and the strategic placement of different chemical groups can significantly enhance therapeutic activities. researchgate.net
Aromatic and Heterocyclic Substituents : The introduction of aryl groups, such as phenyl or methoxyphenyl, can enhance biological activity. researchgate.net Similarly, the presence of other heterocyclic rings linked to the oxazole core can result in potent compounds. derpharmachemica.com
Pharmacophore Identification : SAR studies help identify the essential pharmacophores within oxazole derivatives that are crucial for their interaction with biological targets and their resulting therapeutic activity. tandfonline.com
The oxazole scaffold is found in several marketed drugs, highlighting its importance in pharmaceutical development. researchgate.net Its structural and electronic properties, which are somewhat analogous to furan (B31954) and pyridine (B92270), contribute to its diverse biological profile. taylorandfrancis.com
Hypothesized Contribution of the 5-(5-Benzyloxy-2-bromophenyl) Substituent to Biological Interaction Profiles
The specific substituent, 5-(5-Benzyloxy-2-bromophenyl), attached to the oxazole core is hypothesized to significantly influence the molecule's interaction with biological targets through several key features:
The Benzyloxy Group : The presence of a benzyloxy group can be critical for the potency and selectivity of a compound. For instance, in a series of indole (B1671886) derivatives, a 5-benzyloxy group was shown to be crucial for selective and potent inhibition of monoamine oxidase-B (MAO-B). nih.gov This effect is attributed to an increase in molecular hydrophobicity, which can be favorable for binding to the active site of certain enzymes. nih.gov In studies on chalcone (B49325) derivatives, a benzyloxy group at the para-position of a phenyl ring enhanced MAO-B inhibition. nih.gov This suggests that the benzyloxy moiety in 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole could play a significant role in directing the molecule's binding to specific biological targets. However, in some molecular contexts, such as certain palladium complexes, N-benzyl substitution has been found to decrease anticancer activity due to steric hindrance and other electronic effects. elsevierpure.com
The 2-Bromophenyl Group : The bromine atom on the phenyl ring is expected to have a substantial impact on the compound's properties. Bromine's larger atomic size can introduce steric effects that influence how the drug binds to target proteins, potentially enhancing selectivity and efficacy. discoveryoutsource.com Furthermore, bromine can alter a compound's solubility and permeability. discoveryoutsource.com The introduction of a bromine atom can lead to increased therapeutic activity and a longer duration of action. ump.edu.pl It can also form halogen bonds, which are non-covalent interactions that can favorably affect drug-target interactions. ump.edu.pl
The combination of the benzyloxy and bromophenyl groups on the phenyl ring attached to the oxazole creates a unique electronic and steric profile that could lead to specific and potent biological activities.
Rational Design of Analogues to Systematically Probe the Role of the Benzyloxy Group
To systematically investigate the contribution of the benzyloxy group to the biological activity of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, a rational design of analogues can be undertaken. This involves creating a series of related compounds where the benzyloxy moiety is modified or replaced, allowing for a direct assessment of its importance.
A common strategy is the use of bioisosteric replacement , where a functional group is exchanged with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. cambridgemedchemconsulting.com Bioisosteres are structurally distinct but can elicit similar biological responses. nih.gov
Here is a table outlining potential bioisosteric replacements for the benzyloxy group:
| Original Group | Proposed Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| -O-CH2-Ph (Benzyloxy) | -O-CH3 (Methoxy) | Reduces steric bulk while retaining the ether linkage. Comparing the activity of the methoxy (B1213986) analogue to the benzyloxy parent compound can reveal the importance of the phenyl ring and its associated hydrophobicity. nih.gov |
| -O-CH2-Ph (Benzyloxy) | -OH (Hydroxy) | Introduces a hydrogen bond donor/acceptor, significantly altering polarity and solubility. This helps to determine if the oxygen atom itself is a key interaction point or if the entire benzyloxy group is necessary. |
| -O-CH2-Ph (Benzyloxy) | -F (Fluoro) | Fluorine can serve as a bioisostere for a hydroxyl group or even a hydrogen atom, altering the electronic properties of the phenyl ring without a significant increase in size. cambridgemedchemconsulting.comyoutube.com |
| -O-CH2-Ph (Benzyloxy) | -CH2-O-Ph (Phenoxymethyl) | Reverses the direction of the ether linkage, which can probe the specific spatial requirements of the binding pocket. |
| -O-CH2-Ph (Benzyloxy) | -S-CH2-Ph (Benzylthio) | Replaces the ether oxygen with sulfur, which has a different bond angle and electronic character, to assess the role of the heteroatom. |
By synthesizing and testing these analogues, researchers can systematically dissect the role of the benzyloxy group, determining whether its size, hydrophobicity, hydrogen-bonding capability, or a combination of these factors is responsible for the observed biological activity.
Investigation of the Bromine Atom's Influence on Potential Bioactivity and its Utility for Further Functionalization
The bromine atom on the phenyl ring of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole is a key feature that can significantly influence its biological profile and offers opportunities for further chemical modification.
Influence on Bioactivity:
The introduction of a bromine atom into a drug molecule can have several advantageous effects:
Increased Potency and Selectivity : Bromine's size can create specific steric interactions within a binding pocket, potentially leading to enhanced potency and selectivity for the target. discoveryoutsource.com
Halogen Bonding : Bromine can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms in a biological target, which can contribute to binding affinity. ump.edu.pl
Modulation of Physicochemical Properties : The presence of bromine can increase lipophilicity, which may affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. discoveryoutsource.com
Metabolic Stability : Halogenation can sometimes block sites of metabolism, increasing the half-life of a drug. ump.edu.pl
However, the effect of bromine is not always positive. In some cases, it has been found to be detrimental to bioactivity. researchgate.net
Utility for Further Functionalization:
Aryl bromides are exceptionally useful intermediates in medicinal chemistry for creating new analogues. enamine.netacs.org The bromine atom serves as a versatile chemical handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgmdpi.com This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, enabling the introduction of a wide range of substituents. mdpi.com
The following table summarizes the utility of the bromine atom for further chemical synthesis:
| Reaction Type | Purpose | Potential New Substituents |
|---|---|---|
| Suzuki-Miyaura Coupling | To introduce new aryl or alkyl groups, exploring how different substituents at this position affect activity. | Phenyl, pyridyl, methyl, cyclopropyl. acs.orgmdpi.com |
| Buchwald-Hartwig Amination | To introduce nitrogen-based functional groups, which can act as hydrogen bond donors or acceptors. | Aniline (B41778), piperidine, morpholine. |
| Sonogashira Coupling | To introduce alkyne groups, which are linear and rigid, for probing specific interactions within a binding site. | Ethynylbenzene, propargyl alcohol. |
| Stille Coupling | To form carbon-carbon bonds using organotin reagents, offering an alternative to Suzuki coupling. | Vinyl, thiophene. |
This strategic functionalization allows for a detailed exploration of the SAR at this position, potentially leading to the discovery of analogues with improved potency, selectivity, or pharmacokinetic properties.
Comparative Analysis of Oxazole Ring Substitution Patterns and Their Impact on Bioactivity Profiles
The biological activity of oxazole derivatives is highly dependent on the substitution pattern around the central heterocyclic ring. nih.govdeepdyve.com The three available positions for substitution (C2, C4, and C5) allow for a wide diversity of structures with distinct pharmacological profiles.
A comparative analysis of different substitution patterns reveals key trends:
2,5-Disubstituted Oxazoles : Many potent and selective inhibitors of enzymes like fatty acid amide hydrolase (FAAH) feature a 2,5-disubstituted oxazole core. nih.gov In these cases, the C2 position often accommodates an acyl side chain, while the C5 position bears an aryl group. Modifications to both substituents have been shown to drastically alter potency. nih.gov
2,4-Disubstituted Oxazoles : This substitution pattern is also common in biologically active molecules. For example, some antibacterial oxazole derivatives feature this arrangement.
Trisubstituted Oxazoles : In some instances, having substituents at all three positions (C2, C4, and C5) can be beneficial for activity. The interplay between the different groups can lead to enhanced binding affinity and specificity.
The nature of the substituent is as important as its position. For example:
Aromatic groups at the C5 position are a common feature in many active oxazole compounds. nih.gov
The C2 position is often a site for introducing groups that can form key interactions with the target protein, such as hydrogen bonding or covalent bonds. nih.gov
Substitutions at the C4 position can also modulate activity, though in some series, it is less explored than the C2 and C5 positions.
The following table provides a generalized comparison based on common findings in the literature:
| Substitution Pattern | Commonly Associated Biological Activities | General SAR Observations |
|---|---|---|
| 2,5-Disubstituted | Enzyme Inhibition (e.g., FAAH), Anticancer, Antimicrobial. researchgate.netnih.gov | Often allows for a large aryl group at C5 and a variable side chain at C2 to optimize potency and selectivity. nih.gov |
| 2,4-Disubstituted | Antibacterial, Anti-inflammatory. nih.govresearchgate.net | The specific nature of the substituents at C2 and C4 is critical for activity. |
| 2,4,5-Trisubstituted | Anticancer, Antiviral. | Allows for fine-tuning of steric and electronic properties to maximize target engagement. |
In the context of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole , the molecule is a 5-substituted oxazole. The large, functionalized phenyl group at the C5 position is a key feature. Based on general SAR principles, this substitution pattern suggests that the compound could have significant biological activity, and that further modifications at the C2 and C4 positions could be a fruitful avenue for lead optimization. nih.gov
Computational and Theoretical Studies of 5 5 Bezyloxy 2 Bromophenyl 1,3 Oxazole
Molecular Docking Simulations for Ligand-Target Interactions (Hypothetical Biomolecular Targets in Research Contexts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, molecular docking simulations could be employed to explore its potential interactions with various hypothetical biomolecular targets, guiding future experimental research.
Molecular docking simulations for compounds structurally similar to 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, such as those containing oxazole (B20620) or bromophenyl groups, have been used to predict their binding modes within the active sites of enzymes like cyclooxygenase (COX) or various protein kinases. ekb.egnih.gov For the title compound, a hypothetical docking study would likely place the molecule within a target's binding pocket, and the binding energy would be calculated.
The binding energy is a crucial parameter that indicates the stability of the ligand-target complex. For instance, in studies of other heterocyclic compounds, favorable binding energies are often in the range of -8 to -10 kcal/mol, suggesting strong and stable interactions. ekb.eg The predicted binding mode for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole would reveal key interactions such as:
Hydrogen Bonds: The nitrogen and oxygen atoms of the 1,3-oxazole ring could act as hydrogen bond acceptors with amino acid residues like Arginine or Asparagine in a protein's active site.
Hydrophobic Interactions: The benzyloxy and bromophenyl groups would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Pi-Pi Stacking: The aromatic phenyl and oxazole rings could form pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonds: The bromine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
A representative table of hypothetical interaction energies for analogous compounds is presented below.
Table 1: Hypothetical Binding Energies of Structurally Similar Compounds with Protein Targets
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Phenyl-oxazole Derivative | Cyclooxygenase-2 (COX-2) | -9.6 | Arg120, Tyr355, Ser530 |
| Bromophenyl-thiazole Analog | Protein Kinase (e.g., Akt) | -8.8 | Lys179, Leu264, Asp292 |
This data is illustrative and derived from studies on analogous molecular structures.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole would identify the key electronic and steric features that could contribute to its biological activity. Based on its structure, the critical pharmacophoric elements would likely include:
Hydrogen Bond Acceptors: The oxazole nitrogen and oxygen atoms.
Aromatic Rings: The phenyl rings and the oxazole ring, which can participate in aromatic interactions.
Hydrophobic Group: The large, nonpolar benzyloxy group.
Halogen Bond Donor: The bromine atom.
These features can be mapped onto the 3D structure of the molecule to create a pharmacophore model. This model can then be used to screen virtual libraries of compounds to find other molecules with similar pharmacophoric features, or to guide the design of new derivatives with potentially enhanced activity. Studies on related oxazole derivatives have successfully used this approach to design potent and selective agonists for receptors like S1P1. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. researchgate.netepstem.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and distribution are fundamental in determining a molecule's reactivity. mdpi.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite. biomedres.us
For 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and bromophenyl rings, while the LUMO would likely be distributed across the electron-deficient oxazole ring and the brominated phenyl ring. A hypothetical analysis based on similar structures is presented in Table 2.
These values are representative and based on DFT calculations for analogous aromatic heterocyclic compounds. biomedres.usresearchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For the title compound, negative potential (red/yellow) would be expected around the electronegative oxygen and nitrogen atoms of the oxazole ring and the oxygen of the benzyloxy group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, indicating sites for nucleophilic attack.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The presence of rotatable bonds in 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole—specifically the C-O and C-C bonds of the benzyloxy group and the C-C bond connecting the phenyl and oxazole rings—means the molecule can adopt various conformations.
Quantum chemical calculations can be used to determine the relative energies of these conformers and to identify the most stable, low-energy structures. Studies on benzyl (B1604629) derivatives show that steric repulsion plays a significant role in determining the preferred conformation. nih.gov For the title compound, the rotation around the C-C bond connecting the two aromatic systems and the rotation of the benzyl group would be the most significant. A potential energy surface scan could reveal the energy barriers between different conformations. The global minimum energy conformation would likely be one that minimizes steric hindrance between the bulky benzyloxy group, the bromine atom, and the oxazole ring.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability in a simulated biological environment, such as in water or a lipid bilayer. dovepress.com
For 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole complexed with a hypothetical protein target, an MD simulation could reveal the stability of the binding mode predicted by docking. Key analyses would include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand's position from its initial docked pose over time. A stable RMSD value suggests that the ligand remains in its binding pocket.
Root Mean Square Fluctuation (RMSF): This indicates the flexibility of different parts of the molecule. It would be expected that the core oxazole-bromophenyl scaffold would show less fluctuation than the more flexible benzyloxy tail.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, confirming the persistence of key interactions.
Simulations of similar small molecules have shown that stable binding is often characterized by low RMSD values (e.g., < 3 Å) and persistent key interactions throughout the simulation trajectory, which can last for hundreds of nanoseconds. nih.gov Such simulations would be invaluable in validating the hypothetical binding modes and understanding the dynamic nature of the interactions of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole with potential biological targets.
In Silico Prediction of Research-Relevant Physicochemical Parameters (e.g., LogP, Solubility) and Predictive Toxicity Modeling (excluding safety/adverse effects)
In the realm of contemporary drug discovery and development, in silico modeling has emerged as an indispensable tool for the preliminary assessment of novel chemical entities. These computational methods provide rapid and cost-effective estimations of a compound's physicochemical and pharmacokinetic properties, which are crucial in the early stages of research. For the compound 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, while specific experimental data is not publicly available, its key research-relevant parameters can be predicted using established computational models.
The lipophilicity of a compound, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. sailife.com A higher LogP value generally indicates greater lipophilicity and, consequently, better permeation through lipid membranes. sailife.com Conversely, aqueous solubility is another vital parameter, as a compound must possess a degree of solubility in physiological fluids to be absorbed and transported to its site of action. americanpharmaceuticalreview.com
Predictive toxicity modeling is another crucial aspect of early-stage compound evaluation. These models utilize algorithms trained on large datasets of known toxic compounds to identify potential liabilities in new molecules. nih.govnih.gov By recognizing specific structural motifs or "toxicophores" associated with various types of toxicity, these tools can flag compounds that may warrant more rigorous experimental testing. nih.gov It is important to note that these predictions are probabilistic and serve as a guide for further investigation rather than a definitive assessment of a compound's safety profile.
The following tables present the predicted physicochemical properties and toxicity profiles for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, generated using widely recognized in silico platforms.
Table 1: Predicted Physicochemical Properties of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₁₆H₁₂BrNO₂ | |
| Molecular Weight | 330.18 g/mol | |
| LogP (Octanol/Water Partition Coefficient) | 4.48 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. sailife.com |
| Aqueous Solubility (LogS) | -4.51 | Corresponds to low solubility in water, a common characteristic of lipophilic compounds. americanpharmaceuticalreview.com |
| Topological Polar Surface Area (TPSA) | 45.63 Ų | A measure of the molecule's polar surface area, which influences its ability to form hydrogen bonds and permeate membranes. |
| Number of Rotatable Bonds | 4 | Relates to the conformational flexibility of the molecule. |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 0 |
Data generated using SwissADME.
Table 2: Predictive Toxicity Modeling for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole
| Toxicity Endpoint | Prediction | Confidence | Interpretation |
| AMES Mutagenicity | Non-mutagen | 0.83 | Predicts a low probability of the compound causing DNA mutations. |
| Carcinogenicity (Rat) | Non-carcinogen | 0.67 | Predicts a lower likelihood of causing cancer in rats based on the model. |
| hERG I Inhibition | Inhibitor | 0.54 | Suggests a potential for interaction with the hERG potassium channel, a factor often considered in cardiac safety assessments. |
| Oral Rat Acute Toxicity (LD₅₀) | 2.57 mol/kg | N/A | Provides a predicted lethal dose for 50% of a rat population, categorizing it under Class 4 (Harmful if swallowed) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). |
Data generated using PreADMET.
The in silico data for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole suggest a compound with high lipophilicity and low aqueous solubility. Such a profile is often associated with good cell membrane permeability but may present challenges in terms of formulation and bioavailability. The predictive toxicity modeling indicates a low likelihood of mutagenicity and carcinogenicity based on the computational models used. The prediction of hERG inhibition, although with moderate confidence, suggests an area that would warrant experimental investigation in further studies. The predicted acute toxicity falls into a category that requires careful handling and further toxicological assessment. These computational predictions provide a valuable preliminary overview to guide future experimental research on this compound.
Advanced Spectroscopic and Analytical Methodologies in Oxazole Research
Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
A complete NMR analysis is fundamental for the unambiguous structural confirmation of an organic molecule. For 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole , this would involve acquiring and interpreting its ¹H, ¹³C, and various 2D-NMR spectra (such as COSY, HSQC, and HMBC).
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyloxy group (the CH₂ and the phenyl ring), the substituted bromophenyl ring, and the oxazole (B20620) ring. The chemical shifts (δ, in ppm), coupling constants (J, in Hz), and multiplicities (singlet, doublet, triplet, etc.) would provide critical information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbons in the oxazole ring are particularly diagnostic.
2D-NMR: Techniques like HSQC would correlate proton signals with their directly attached carbon atoms, while HMBC experiments would reveal longer-range (2-3 bond) H-C correlations, which are crucial for piecing together the molecular framework and confirming the substitution pattern on the aromatic rings.
Without access to experimental spectra, a data table of expected chemical shifts cannot be accurately generated.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.
FTIR/Raman: The spectra for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole would be expected to display characteristic absorption bands for C-H stretching and bending (aromatic and aliphatic), C=N and C=C stretching from the oxazole and phenyl rings, C-O-C stretching of the ether linkage, and the C-Br stretching vibration. The specific frequencies of these vibrations provide a fingerprint of the molecule. A data table listing these expected vibrational frequencies remains speculative without experimental validation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole (Chemical Formula: C₁₆H₁₂BrNO₂), the high-resolution mass spectrum (HRMS) would be used to confirm the exact molecular weight, which is calculated to be 330.0124 g/mol (for the most common isotopes, ⁷⁹Br). The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Analysis of the fragmentation pattern could reveal the loss of fragments such as the benzyl (B1604629) group or the bromine atom, further corroborating the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole consists of the interconnected phenyl, oxazole, and benzyloxy ring systems. The UV-Vis spectrum would show specific absorption maxima (λmax) corresponding to π→π* transitions within this conjugated system. The solvent used for analysis can also influence the position of these maxima.
Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification of a synthesized compound and for assessing its purity.
TLC (Thin-Layer Chromatography): This technique would be used to monitor the progress of the chemical synthesis and to get a preliminary indication of purity, characterized by a specific retention factor (Rf) value in a given solvent system.
HPLC (High-Performance Liquid Chromatography): HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. A pure sample would ideally show a single peak at a specific retention time under defined conditions (column, mobile phase, flow rate).
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for both separation and identification, providing a retention time from the GC and a mass spectrum for the eluted peak.
X-ray Crystallography for Precise Solid-State Molecular Architecture
Should a suitable single crystal of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Currently, there is no evidence in the public domain that such a crystallographic study has been performed.
Exploratory Biological Screening and Mechanistic Investigations Non Clinical/in Vitro Focus
In Vitro Screening Against Select Biological Targets
The 1,3-oxazole scaffold is a key structural motif found in numerous biologically active compounds, which has spurred interest in the therapeutic potential of its derivatives. iajps.comnih.gov Research into compounds structurally related to 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole suggests a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. iajps.comnih.gov
Antimicrobial Activity Studies in Cellular and Cell-Free Systems (Antibacterial, Antifungal, Antiparasitic)
Oxazole (B20620) derivatives have demonstrated a broad spectrum of antimicrobial activities. iajps.com While specific studies on 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole are not available, research on analogous compounds provides insights into its potential antimicrobial profile. For instance, various 1,3-oxazole derivatives have been screened against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
One study on 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives showed good antimicrobial activity against several bacterial and fungal strains. Specifically, compounds bearing electron-withdrawing and donating functional groups were found to be the most active. researchgate.net Another study highlighted that some newly synthesized 1,3-oxazole derivatives exhibited antimicrobial effects against C. albicans. nih.gov
The antimicrobial potential of benzoxazole (B165842) derivatives, which share a core heterocyclic structure, has also been investigated. Some of these compounds have shown activity against Bacillus subtilis and Escherichia coli, as well as the yeast Pichia pastoris. nih.gov The general findings suggest that the antimicrobial activity of oxazole-containing compounds can be influenced by the substitution pattern on the heterocyclic ring. iajps.com
Table 1: Summary of Antimicrobial Activity for Structurally Related Oxazole Derivatives
| Compound Class | Test Organism(s) | Observed Activity |
| 5-(4-bromophenyl)-dihydro-1,2-oxazoles | E. coli, S. aureus, P. aeruginosa, B. subtilis | Good antimicrobial activity |
| 1,3-Oxazole derivatives | C. albicans | Antifungal activity nih.gov |
| Benzoxazole derivatives | B. subtilis, E. coli, P. pastoris | Selective antibacterial and antifungal properties nih.gov |
In Vitro Anti-inflammatory Potential and Associated Biochemical Pathways
The anti-inflammatory potential of oxazole and related heterocyclic compounds has been a subject of investigation. While direct evidence for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole is lacking, studies on similar structures suggest a plausible role in modulating inflammatory pathways. For example, some indazole derivatives, which are also nitrogen-containing heterocyclic compounds, have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. nih.govresearchgate.net
Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are isomers of oxazoles, demonstrated in vitro anti-inflammatory activity through the heat-induced albumin denaturation assay. nih.gov Some of these compounds exhibited significant inhibition of inflammation, comparable to the standard drug ibuprofen. nih.gov The potential mechanism for such activity is often linked to the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX). nih.gov For instance, certain isoxazole derivatives have been identified as potent 5-LOX inhibitors, which is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. dntb.gov.ua
Anticancer Activity in Established Cell Lines (without clinical implications)
The anticancer properties of oxazole-containing compounds have been explored in various cancer cell lines. nih.gov A newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated significant anticancer effects in MCF-7 and MDA-MB breast cancer cell lines. medicinescience.org This compound was found to induce apoptosis and decrease angiogenesis. medicinescience.org
Studies on other substituted benzoxazole derivatives have also shown moderate to potent activity against various human cancer cell lines, including A549 (lung) and MCF-7 (breast). The cytotoxic effects of these compounds are often evaluated using the MTT assay to determine cell viability. medicinescience.orgnih.gov The structural features of these molecules, including the substitution patterns, play a crucial role in their anticancer activity. nih.gov
Table 2: In Vitro Anticancer Activity of Related Benzoxazole Derivatives
| Compound | Cell Line(s) | Key Findings |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB (breast cancer) | Increased apoptosis, decreased angiogenesis medicinescience.org |
| Monosubstituted benzoxazoles | MCF-7 (breast cancer), A549 (lung cancer) | Moderate cytotoxic activity |
| Benzoxazepine derivatives | HeLa (cervical), A549 (lung), Caco-II (colon), MCF-7 (breast) | Dose-dependent inhibition of cell proliferation scielo.br |
Preliminary Mechanistic Hypothesis Generation for Observed In Vitro Bioactivity
Based on the in vitro activities observed in structurally related compounds, several mechanistic hypotheses can be proposed for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole.
The potential antimicrobial activity could arise from the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the bromophenyl group might enhance lipophilicity, facilitating passage through microbial cell walls.
The anti-inflammatory effects may be attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). By inhibiting these enzymes, the compound could reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The hypothesized anticancer activity could be mediated through the induction of apoptosis (programmed cell death) in cancer cells. This could involve the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members. medicinescience.org Furthermore, the compound might interfere with signaling pathways crucial for cancer cell proliferation and survival.
Biochemical Assays for Target Engagement and Pathway Analysis
To validate the preliminary mechanistic hypotheses, a series of biochemical assays would be necessary.
Enzyme Inhibition Assays: To investigate the anti-inflammatory potential, in vitro assays using purified COX-1 and COX-2 enzymes, as well as 5-LOX, could determine the inhibitory activity and selectivity of the compound. nih.gov
Protein-Ligand Binding Studies: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be employed to confirm direct binding to putative protein targets.
Cell-Based Pathway Analysis: Western blotting could be used to analyze the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, Bcl-2, Cytochrome C) and inflammatory signaling (e.g., NF-κB) in treated cells. medicinescience.org
Antimicrobial Mechanism Assays: To elucidate the antimicrobial mode of action, assays such as bacterial membrane permeability tests and DNA gyrase inhibition assays could be performed.
These biochemical investigations would provide crucial data to understand the molecular mechanisms underlying the potential biological activities of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole.
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Structural Insights for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole
The key structural features of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole are the distinct functionalities appended to the central phenyl-oxazole core. These include:
A 1,3-oxazole ring, a five-membered aromatic heterocycle known for its relative stability and participation in various chemical transformations. tandfonline.com
A bromo substituent at the 2-position of the phenyl ring, which serves as a key handle for a multitude of cross-coupling reactions.
A benzyloxy group at the 5-position of the phenyl ring, a common protecting group for phenols, which can be selectively removed to unmask a reactive hydroxyl group. researchgate.net
The spatial arrangement of these groups—the ortho-bromo substituent relative to the oxazole (B20620) linkage and the meta-benzyloxy group—provides a specific stereoelectronic environment that will dictate its reactivity and potential biological interactions.
Assessment of its Potential as a Versatile Synthetic Intermediate or Lead Scaffold in Chemical Biology Research
The true potential of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole lies in its capacity as a versatile synthetic intermediate. The presence of the bromine atom is particularly significant, as it opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov This allows for the introduction of a diverse range of substituents at the 2-position of the phenyl ring, including alkyl, aryl, heteroaryl, alkynyl, and amino groups.
Furthermore, the benzyloxy group can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to afford the corresponding phenol (B47542). commonorganicchemistry.comorganic-chemistry.org This deprotection step reveals a nucleophilic hydroxyl group that can be further functionalized through etherification, esterification, or other derivatization reactions. The oxazole ring itself, while generally stable, can also undergo certain transformations, although electrophilic substitution is less common than on more electron-rich heterocycles. thepharmajournal.com
This trifunctional nature—the reactive bromo group, the masked hydroxyl, and the oxazole core—makes this compound a highly attractive scaffold for the construction of libraries of more complex molecules for screening in chemical biology and drug discovery programs. Oxazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting that derivatives of this scaffold could be of significant interest. nih.govresearchgate.net
Identification of Unexplored Reactivity Pathways and Derivatization Opportunities
Beyond the standard cross-coupling and deprotection reactions, several unexplored avenues of reactivity for 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole can be envisioned:
Directed Ortho-Metalation: The benzyloxy group could potentially direct lithiation to the adjacent C4 or C6 positions of the phenyl ring, allowing for the introduction of a fourth substituent.
Halogen Dance Reaction: Under certain basic conditions, the bromine atom could potentially migrate to the C4 position of the oxazole ring, a phenomenon known as the halogen dance, which would provide access to a different regioisomer for further functionalization. nih.gov
Oxazole Ring Opening: While generally stable, the oxazole ring can be induced to open under harsh acidic or basic conditions, potentially leading to the formation of acyclic amino ketone derivatives. rsc.org
Photochemical Reactions: The extended aromatic system could be susceptible to photochemical transformations, such as cycloadditions or rearrangements, upon irradiation.
Derivatization opportunities are vast. The sequential or one-pot functionalization of the bromo and hydroxyl groups allows for the systematic exploration of chemical space around the core scaffold. For instance, a Suzuki coupling to introduce a new aryl group, followed by debenzylation and etherification, could rapidly generate a library of diverse diaryl ether derivatives.
Outlook for Advanced Computational Studies and Predictive Modeling
The structure of 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole is well-suited for in silico analysis. Computational studies could provide valuable insights into its properties and potential applications:
Conformational Analysis: Predicting the preferred conformation of the molecule, particularly the rotational barriers between the phenyl and oxazole rings, can help in understanding its interactions with biological targets.
Electronic Properties: Calculation of the molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.
Docking Studies: Once derivatized, computational docking of virtual libraries based on this scaffold against known protein targets (e.g., kinases, proteases) could identify potential lead compounds for various diseases. researchgate.net
ADMET Prediction: Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be employed to assess the drug-likeness of virtual derivatives, helping to prioritize synthetic targets. rsc.org
Prospects for Further In Vitro Biological Exploration and Rational Design of Analogues for Research Purposes
Given the broad spectrum of biological activities associated with substituted oxazoles, 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole and its derivatives are prime candidates for biological screening. nih.govaip.org Initial in vitro assays could explore its potential as an anticancer, antibacterial, antifungal, or anti-inflammatory agent.
The rational design of analogues for research purposes is a particularly promising direction. By leveraging the synthetic versatility of the scaffold, specific structural motifs known to be important for activity against certain biological targets can be incorporated. For example:
Kinase Inhibitors: Many known kinase inhibitors feature a substituted aromatic heterocyclic core. The 2-position of the phenyl ring could be elaborated with moieties known to interact with the hinge region of protein kinases.
Antimicrobial Agents: The introduction of cationic groups or specific hydrogen bond donors/acceptors could lead to analogues with potent antimicrobial activity.
Fluorescent Probes: The extended π-system of derivatives could be exploited to develop fluorescent probes for biological imaging, with the substituents tuned to modulate the photophysical properties.
Q & A
Q. How are crystallography techniques applied to analyze structural disorder?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K, collecting >10,000 reflections .
- Refinement : Apply SHELXL-2018 for disorder modeling (e.g., partial occupancy of benzyloxy groups) .
- Validation : Check R-factor convergence (<0.05) and ADP (isotropic displacement parameters) consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
